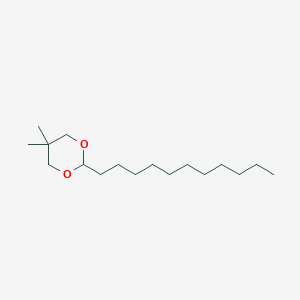
2,2'-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is a chemical compound known for its unique structure, which includes two benzothiazole rings connected by an ethane-1,2-diyldisulfane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with 1,2-dibromoethane. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of 2-mercaptobenzothiazole attack the bromine atoms of 1,2-dibromoethane, forming the disulfide bridge .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of a suitable catalyst can also enhance the reaction efficiency and yield. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of rubber additives and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox balance. The benzothiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Methylenedisulfanediyl)bis(1,3-benzothiazole)
- 2,2’-(Propane-1,3-diyldisulfanediyl)bis(1,3-benzothiazole)
Uniqueness
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is unique due to its specific disulfide bridge length, which can influence its chemical reactivity and biological activity. The ethane-1,2-diyldisulfane bridge provides a distinct spatial arrangement compared to other similar compounds, potentially leading to different interaction profiles with biological targets .
Eigenschaften
CAS-Nummer |
42938-31-8 |
|---|---|
Molekularformel |
C16H12N2S6 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2-[2-(1,3-benzothiazol-2-yldisulfanyl)ethyldisulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S6/c1-3-7-13-11(5-1)17-15(21-13)23-19-9-10-20-24-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
InChI-Schlüssel |
VDWPZDGPESJBMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SSCCSSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)













